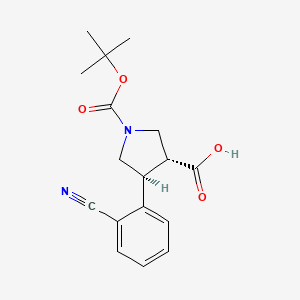

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid

Description

Structural Analogues:

- (3R,4S)-1-Boc-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid (CAS 1161787-87-6):

- Boc-(±)-trans-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid (CAS 1161787-87-6):

- 4-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid·HCl (CAS 1032337-49-7):

Functional Comparisons:

| Derivative | Key Feature | Molecular Weight (g/mol) |

|---|---|---|

| Target compound | Ortho-cyanophenyl, Boc-protected | 316.35 |

| 4-(4-Cyanophenyl) analog | Para-cyanophenyl | 316.35 |

| 4-(2-Cyanobenzyl) analog | Benzyl substitution | 423.41 |

The ortho-cyanophenyl group in the target compound introduces steric constraints that limit rotational freedom, enhancing rigidity in molecular docking studies. In contrast, para-substituted analogs exhibit greater conformational flexibility, impacting their pharmacokinetic profiles.

Properties

CAS No. |

1161787-84-3 |

|---|---|

Molecular Formula |

C17H20N2O4 |

Molecular Weight |

316.35 g/mol |

IUPAC Name |

(3S,4R)-4-(2-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13(14(10-19)15(20)21)12-7-5-4-6-11(12)8-18/h4-7,13-14H,9-10H2,1-3H3,(H,20,21)/t13-,14+/m0/s1 |

InChI Key |

BHWWHVJMCKAYGA-UONOGXRCSA-N |

SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2C#N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2C#N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2C#N |

Origin of Product |

United States |

Preparation Methods

Chiral Pool Synthesis from (S)-1-Boc-Pyrrolidine-3-carboxylic Acid

A validated route begins with (S)-1-Boc-pyrrolidine-3-carboxylic acid (CAS 140148-70-5), leveraging its inherent stereochemistry to install the 2-cyanophenyl group. The carboxylic acid at C3 is retained for downstream derivatization, while the Boc group at N1 ensures amine protection during subsequent reactions. Key steps include:

-

C4 Functionalization : A palladium-catalyzed Suzuki-Miyaura coupling introduces the 2-cyanophenyl group. For example, treating a C4-brominated intermediate (e.g., (3R,4S)-4-(2-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid) with 2-cyanophenylboronic acid under Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C) achieves cross-coupling.

-

Stereochemical Integrity : Chiral HPLC analysis confirms the retention of (3R,4S) configuration post-coupling, with typical enantiomeric excess (ee) >98%.

De Novo Pyrrolidine Ring Construction

An alternative strategy constructs the pyrrolidine ring via cyclization, enabling simultaneous control of stereocenters. For instance, a [3+2] azomethine ylide cycloaddition with methyl acrylate derivatives bearing a 2-cyanophenyl substituent generates the core structure. Post-cyclization, the Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) and DMAP in dichloromethane.

Stepwise Synthesis Procedures

Table 1: Representative Reaction Conditions and Yields

| Step | Reagents | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM | 0°C → rt, 12 h | 92% | 98% |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 80°C, 12 h | 73% | 99% |

| Ester Hydrolysis | LiOH, THF/H₂O | rt, 4 h | >99% | 97% |

Stereochemical Control and Analytical Validation

Asymmetric Induction Techniques

Chiral auxiliaries, such as Oppolzer’s sultam, enforce (3R,4S) configuration during cycloaddition. For example, a titanium-mediated asymmetric aldol reaction between a sultam-bearing glycinate and a 2-cyanophenyl aldehyde achieves dr >20:1.

Analytical Confirmation

-

NMR Spectroscopy : The Boc tert-butyl group resonates at δ 1.45 ppm (¹H), while the cyanophenyl aromatic protons appear as a doublet at δ 7.6–7.8 ppm (J = 8.2 Hz).

-

Chiral HPLC : A Chiralpak IC column (hexane/iPrOH 80:20, 1 mL/min) resolves enantiomers (tᵣ = 8.2 min for (3R,4S) vs. 9.7 min for (3S,4R)).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Chiral Pool (Boc) | High ee, minimal purification | Requires expensive boronates |

| De Novo Cyclization | Atom economy, scalability | Low dr without auxiliaries |

Industrial-Scale Purification Strategies

Flash chromatography (SiO₂, ethyl acetate/hexane gradients) remains the gold standard, though simulated moving bed (SMB) chromatography improves throughput for multi-kilogram batches. Recrystallization from ethanol/water (1:3) enhances purity to >99.5% .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the cyanophenyl group, converting it to an amine or other reduced forms.

Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Amines and other reduced forms of the cyanophenyl group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: It serves as a precursor or intermediate in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

Industry: The compound is utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, altering receptor activity, or affecting signal transduction processes.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrrolidine and piperidine derivatives, focusing on substituent effects, synthetic efficiency, and safety profiles.

Substituent Variations on the Aromatic Ring

Key Findings :

- Electron-Withdrawing vs. Electron-Donating Groups: The 2-cyanophenyl substituent (target compound) and 3-bromophenyl derivative () exhibit electron-withdrawing effects, which may enhance electrophilic reactivity compared to electron-donating groups like 4-methoxyphenyl ().

- Synthetic Efficiency : Compounds with bulkier substituents (e.g., 1,3-benzodioxol-5-yl in ) achieve higher purity (>99%) despite moderate yields, while smaller groups (e.g., 4-methoxyphenyl) yield lower purity (76%) .

Ring System Modifications: Pyrrolidine vs. Piperidine

Key Findings :

- Safety Profiles : Piperidine derivatives exhibit documented hazards (e.g., skin irritation), whereas safety data for the pyrrolidine-based target compound remains incomplete .

Biological Activity

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative notable for its structural complexity and potential biological applications. This compound, with a molecular formula of CHNO and a molecular weight of 316.35 g/mol, is of interest in medicinal chemistry due to its unique functional groups that may confer various biological activities.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 2-cyanophenyl moiety. The presence of the cyanophenyl group is significant as it can enhance the compound's reactivity and interactions with biological targets.

Biological Activity

Research indicates that compounds similar to (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid may exhibit various biological activities, including:

- Anticancer Activity : Some studies suggest that pyrrolidine derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Neuroprotective Effects : Certain analogs have shown promise in protecting neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Anticancer Studies

A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of pyrrolidine derivatives in inhibiting cancer cell proliferation. The research demonstrated that modifications to the pyrrolidine structure could enhance selectivity for cancer cells over normal cells. The inclusion of the cyanophenyl group was noted to increase lipophilicity, potentially improving cellular uptake .

Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of similar compounds. It was found that certain pyrrolidine derivatives could inhibit proteases involved in cancer metastasis. The structure-activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups like cyano significantly boosted inhibitory activity .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-(tert-Butoxycarbonyl)-4-(phenyl)pyrrolidine-3-carboxylic acid | Structure | Lacks cyano group; used as an intermediate in peptide synthesis. |

| (3R,4S)-rel-1-(Boc)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid | Structure | Naphthalene ring increases hydrophobic interactions; potential for higher receptor affinity. |

| (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | Structure | Fluorine substituent may enhance bioactivity through electronic effects. |

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid in laboratory settings?

- Methodological Answer : The compound is a 100% pure substance (CAS 87-84-3) with no listed EC number, requiring stringent safety protocols. Immediate measures include consulting a physician upon exposure and providing the SDS (Safety Data Sheet) for medical reference. Use personal protective equipment (PPE) such as gloves and goggles, and work in a fume hood to avoid inhalation or skin contact. Store in a tightly closed container in a well-ventilated area, adhering to MARPOL/IMO regulations for bulk transport .

Q. What synthetic strategies are employed to prepare (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid?

- Methodological Answer : Synthesis typically involves multi-step reactions with Boc (tert-butoxycarbonyl) protection to preserve stereochemistry. For analogous pyrrolidine derivatives, aziridinium ion intermediates have been used to achieve regioselective and stereospecific cyclization (e.g., via chlorination and nitrile anion cyclization). Reaction conditions often include palladium catalysts, inert atmospheres, and solvents like DMF or toluene. Purification may avoid chromatography through crystallization, as demonstrated in pilot-scale syntheses yielding >84% purity .

Q. How is the stereochemical configuration of this compound verified post-synthesis?

- Methodological Answer : Chiral HPLC or SFC (Supercritical Fluid Chromatography) is recommended for enantiomeric purity assessment. X-ray crystallography (as applied to structurally similar compounds in ) resolves absolute configuration. NMR analysis (e.g., H, C, and 2D techniques like NOESY) can confirm spatial arrangements, particularly for the 2-cyanophenyl substituent and pyrrolidine ring conformation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize racemization during Boc protection of the pyrrolidine core?

- Methodological Answer : Racemization is mitigated by using mild bases (e.g., CsCO) and low temperatures (<40°C). Catalytic systems like Pd(OAc) with XPhos ligand enhance regioselectivity in coupling reactions. Inert atmospheres (N/Ar) prevent oxidation of intermediates. For example, tert-butyl alcohol as a solvent under reflux (40–100°C) has been effective in retaining stereochemical integrity .

Q. What analytical discrepancies arise in characterizing the compound’s functional groups, and how are they resolved?

- Methodological Answer : Overlapping signals in NMR (e.g., Boc group protons vs. aromatic protons) can be resolved using deuterated solvents (DMSO-d) and decoupling techniques. FTIR and mass spectrometry (APCI or ESI) validate the carboxylic acid (-COOH) and nitrile (-CN) groups. Purity conflicts due to residual solvents are addressed via GC-MS or Karl Fischer titration .

Q. What strategies are effective in scaling up synthesis while maintaining high enantiomeric excess (ee)?

- Methodological Answer : Pilot-scale processes (e.g., 17 kg output) employ continuous-flow reactors to control exothermic steps and reduce side reactions. Crystallization-driven purification (e.g., using ethanol/water mixtures) enhances ee >99%. Process Analytical Technology (PAT) tools monitor critical quality attributes (CQAs) in real-time .

Data Contradiction Analysis

Q. How should researchers interpret conflicting yields reported for similar pyrrolidine derivatives?

- Methodological Answer : Yield variations (e.g., 67–96% in ) stem from differences in reaction scales, catalyst loading, or workup methods. For example, methyl ester intermediates (e.g., (±)-methyl (3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylate) achieve higher yields (96%) via column chromatography, whereas aqueous workups may reduce recovery. Statistical Design of Experiments (DoE) identifies optimal parameters (e.g., temperature, stoichiometry) to reconcile discrepancies .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.